[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475237
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O2 |
|---|---|
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(11-4-5-11)12-6-8-16(10-12)9-7-15/h11-12H,4-10,15H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | ARQLPGGJOUMGKO-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N([C@H]1CCN(C1)CCN)C2CC2 |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates three critical motifs:
-
A pyrrolidine ring with an (S)-configured chiral center at position 3.
-
A 2-aminoethyl substituent attached to the pyrrolidine nitrogen.
-
A cyclopropyl-carbamic acid tert-butyl ester moiety, which confers steric bulk and lipophilicity.
The IUPAC name, tert-butyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate, reflects this arrangement . The molecular formula is C₁₄H₂₇N₃O₂, with a molecular weight of 269.38 g/mol.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₇N₃O₂ | |
| Molecular Weight | 269.38 g/mol | |
| CAS Number | 110187-51-4 | |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN | |
| InChI Key | ARQLPGGJOUMGKO-LBPRGKRZSA-N |
Stereochemical Significance
The (S)-configuration at the pyrrolidine’s third position is critical for enantioselective interactions with biological targets. Computational models suggest that this stereochemistry optimizes binding to enzymes such as monoamine oxidases and G-protein-coupled receptors .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step strategies to assemble the pyrrolidine core, introduce the aminoethyl side chain, and install the carbamate group. Key steps include:
-
Pyrrolidine Functionalization: Starting with (S)-pyrrolidin-3-amine, the aminoethyl group is introduced via nucleophilic substitution or reductive amination .
-
Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions protects the amine, while cyclopropane incorporation is achieved through coupling with cyclopropyl chloroformate .
-
Purification: Chromatographic techniques (e.g., silica gel, HPLC) ensure enantiomeric purity, critical for pharmacological applications .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Aminoethyl Attachment | 2-Bromoethylamine, K₂CO₃, ACN | 84% | |
| Boc Protection | Boc₂O, Et₃N, DCM | 89% | |
| Cyclopropane Coupling | Cyclopropyl chloroformate, DMAP | 71% |
Challenges and Solutions
-
Steric Hindrance: The cyclopropyl group complicates coupling reactions. Using DMAP as a catalyst enhances reaction efficiency.
-
Racemization Risk: Low-temperature conditions (0–5°C) during Boc protection preserve stereochemical integrity .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water due to the tert-butyl group .
-
Stability: Stable under ambient conditions but susceptible to acidic hydrolysis of the carbamate group .
Table 3: Physicochemical Data
Biological Relevance and Applications
Drug Discovery Applications
-
Central Nervous System (CNS) Agents: The compound’s ability to cross the blood-brain barrier (predicted LogP = 1.2) makes it a candidate for antipsychotic or antidepressant development .
-
Anticancer Scaffolds: Pyrrolidine derivatives often disrupt kinase signaling pathways.
Table 4: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Analog A (MAO-B) | Monoamine oxidase B | 120 | |
| Analog B (5-HT₆) | Serotonin receptor | 45 |
Research Gaps and Future Directions
-
In Vivo Studies: No pharmacokinetic or toxicity data are available.
-
Target Identification: High-throughput screening is needed to elucidate precise biological targets.
-
Stereochemical Optimization: Exploring (R)-isomers could reveal differential activity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume